molecular formula C12H19ClN2O2 B1432295 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride CAS No. 1823801-74-6

1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride

Cat. No.: B1432295
CAS No.: 1823801-74-6
M. Wt: 258.74 g/mol
InChI Key: KYXXBVIZFWAPPQ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridin-2(1H)-one core with methyl groups at the 1 and 6 positions and a piperidin-4-yloxy group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride typically involves multiple steps, starting with the preparation of the pyridin-2(1H)-one core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent steps include the introduction of the piperidin-4-yloxy group and the addition of methyl groups at the 1 and 6 positions. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may have potential biological activity, making it useful in studying biological processes or as a lead compound in drug discovery.

  • Medicine: It may have therapeutic potential, either as a drug itself or as a precursor to other pharmaceuticals.

  • Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride can be compared with other similar compounds, such as:

  • 1,6-Dimethyl-4-(piperidin-4-yl)pyridin-2(1H)-one hydrochloride: This compound differs by the absence of the oxygen atom in the piperidin-4-yloxy group.

  • 4-(Piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride: This compound lacks the methyl groups at the 1 and 6 positions.

Uniqueness: The presence of the methyl groups and the specific substitution pattern on the pyridin-2(1H)-one core contribute to the uniqueness of this compound, potentially affecting its chemical reactivity and biological activity.

Properties

IUPAC Name

1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10;/h7-8,10,13H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXXBVIZFWAPPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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